molecular formula C23H24N6O4S B2923682 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1086689-36-2

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2923682
CAS No.: 1086689-36-2
M. Wt: 480.54
InChI Key: UXNMHFWCSJUJPI-UHFFFAOYSA-N
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Description

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Pyrido[2,3-d]pyrimidin-4-one scaffold: This bicyclic system is a pharmacologically significant motif known for interactions with enzymes such as kinases and viral polymerases .
  • 3-[2-(3,4-Dimethoxyphenyl)ethyl] substituent: The 3,4-dimethoxybenzyl group enhances lipophilicity and may facilitate π-π interactions with hydrophobic binding pockets .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-14-11-19(28-27-14)25-20(30)13-34-23-26-21-16(5-4-9-24-21)22(31)29(23)10-8-15-6-7-17(32-2)18(12-15)33-3/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNMHFWCSJUJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin core. This can be achieved through a series of condensation reactions involving appropriate precursors. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, while the pyrazolylacetamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives of the original compound.

Scientific Research Applications

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidin core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dimethoxyphenyl group and pyrazolylacetamide moiety contribute to the compound’s binding affinity and specificity, influencing its overall efficacy.

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Key Substituents Biological Target (Hypothesized) Reported Activity
Target Compound Pyrido[2,3-d]pyrimidin-4-one 3-(3,4-dimethoxyphenethyl), 2-sulfanylacetamide, 3-methylpyrazole Kinases/viral polymerases N/A (Theoretical)
Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine derivatives (3a, 4b, 4d, 4e) Spiro-pyrido-pyrimidine Spiro-oxindole, variably substituted aryl groups SARS-CoV-2 RdRp/spike glycoprotein IC50: 40–45 nM (RdRp)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[...]acetamide Thieno[2,3-d]pyrimidine Cyclopenta-thieno ring, thioacetamide, phenylpyrazole Unknown Supplier data only
4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidin-2(1H)-thiones Pyrido[2,3-d]pyrimidin-2-thione Amino, alkyl/aryl groups at 5/7 positions Dihydrofolate reductase Anticancer (in vitro)

Key Observations :

  • The target compound’s pyrido[2,3-d]pyrimidin-4-one core aligns with kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents .
  • The 3-methylpyrazole group distinguishes it from spiro-oxindole derivatives (e.g., 3a ), which prioritize RdRp inhibition.
  • Sulfanyl-acetamide vs. thione (in derivatives): The former may improve solubility and reduce toxicity compared to thiol-containing analogs .

Key Observations :

  • The target compound’s synthesis likely parallels methods for pyrido[2,3-d]pyrimidines, utilizing cyclo-condensation and S-alkylation steps .
  • ’s one-pot spiro-oxindole synthesis offers a model for efficient bicyclic system formation .

Key Observations :

  • The spiro-oxindoles demonstrate potent antiviral activity, suggesting the target compound’s pyrido[2,3-d]pyrimidine core could be optimized for similar applications.
  • Substitutions like the 3,4-dimethoxyphenethyl group may enhance blood-brain barrier penetration compared to simpler alkyl analogs .

Biological Activity

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential for further development.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core and a sulfanyl group. Its molecular formula is C24H22N4O4SC_{24}H_{22}N_4O_4S, with a molecular weight of approximately 482.5 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with specific targets in cancer cells.

The primary mechanism through which this compound exerts its biological effects is believed to involve inhibition of key kinases associated with cancer proliferation and survival. Specifically, compounds containing the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and other tyrosine kinases involved in tumor growth.

Key Findings:

  • EGFR Inhibition : In vitro studies have demonstrated that related compounds exhibit IC50 values as low as 13 nM against EGFR kinase activity, indicating potent inhibition .
  • Selective Cytotoxicity : The compound shows selective cytotoxicity towards various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer), with varying degrees of effectiveness depending on the specific structural modifications made to the parent compound .

Biological Activity Assessment

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Summary

Cell LineIC50 (μM)SelectivityNotes
A5490.440HighEffective against lung cancer cells
NCI-H19750.297Very HighStrong inhibition observed
NCI-H460>50LowLimited effectiveness noted

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study evaluating the effects of this compound on A549 and NCI-H1975 cells, it was found that modifications to the N-methylpyrazole analog significantly enhanced cytotoxicity compared to non-modified versions .
  • Antiviral Potential : While primarily focused on anticancer activity, some derivatives have shown promising antiviral properties against HSV-1 and other viral infections, suggesting a broader therapeutic potential .

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